molecular formula C16H22N4S B3868337 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3868337
M. Wt: 302.4 g/mol
InChI Key: FTCWIVJRPXPNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of azocane derivatives with triazole precursors under controlled conditions. One common method includes the cyclization of azocan-1-ylmethyl derivatives with phenyl-substituted triazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azocan-1-ylmethyl)-1H-indole
  • 3-(azocan-1-ylmethyl)phenylmethanamine
  • 3-azocan-1-yl-N-(1-methyl-2-pyridin-4-ylethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the triazole ring and the azocane moiety. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c21-16-18-17-15(20(16)14-9-5-4-6-10-14)13-19-11-7-2-1-3-8-12-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWIVJRPXPNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.